molecular formula C16H21N3O2S B267471 N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B267471
M. Wt: 319.4 g/mol
InChI Key: GVWCECXEVDVVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as S-BTPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Mechanism of Action

The mechanism of action of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. Moreover, this compound has been reported to inhibit the activity of enzymes, such as COX-2 and HDAC, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is involved in inflammation. Moreover, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been reported to inhibit the replication of HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. However, this compound also has some limitations. It has been reported to have low solubility in water, which can limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for studying N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying the interaction of this compound with various signaling pathways and enzymes. Moreover, future studies could investigate the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. Additionally, the development of more potent and selective analogs of this compound could be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The synthesis of this compound is relatively simple, and it has several advantages for lab experiments. However, the mechanism of action of this compound is not fully understood, and it has some limitations. Future studies could focus on elucidating the mechanism of action of this compound and investigating its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction of isobutyryl chloride with N-(4-aminophenyl)pyrrolidine-1-carboxamide, followed by the reaction with thiourea. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, this compound has been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-viral effects against HIV-1 and HCV.

properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C16H21N3O2S/c1-11(2)14(20)18-16(22)17-13-7-5-12(6-8-13)15(21)19-9-3-4-10-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,17,18,20,22)

InChI Key

GVWCECXEVDVVRU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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